molecular formula C10H8Cl2O4 B1297768 2-(3,4-Dichlorophenyl)succinic acid CAS No. 93553-81-2

2-(3,4-Dichlorophenyl)succinic acid

Cat. No. B1297768
CAS RN: 93553-81-2
M. Wt: 263.07 g/mol
InChI Key: ZEDCKNAPOUCJFY-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)succinic acid is a chemical compound that is structurally related to various dichlorophenyl-substituted succinic acids. While the specific compound 2-(3,4-Dichlorophenyl)succinic acid is not directly studied in the provided papers, related compounds such as N-(3,5-dichlorophenyl)succinimide and 2-(4-chlorophenyl)succinic acid are investigated for their biological activities and chemical properties. These studies can provide insights into the behavior of chlorinated phenyl succinic acids in biological systems and their chemical characteristics.

Synthesis Analysis

The synthesis of chlorinated phenyl succinic acids is not explicitly detailed in the provided papers. However, the related compound 2-(4-chlorophenyl)succinic acid was successfully enantioseparated, which implies that the compound was available for the study, possibly through synthesis or commercial sources .

Molecular Structure Analysis

The molecular structure of 2-(3,4-Dichlorophenyl)succinic acid would consist of a succinic acid backbone with two chlorine atoms substituted on the phenyl ring. The related compound 2-(4-chlorophenyl)succinic acid was studied using countercurrent chromatography to separate its enantiomers, indicating that the compound has at least one chiral center, which would also be the case for 2-(3,4-Dichlorophenyl)succinic acid .

Chemical Reactions Analysis

The provided papers do not discuss specific chemical reactions involving 2-(3,4-Dichlorophenyl)succinic acid. However, the study of N-(3,5-dichlorophenyl)succinimide suggests that chlorinated phenyl succinic acids can participate in biological processes, such as the promotion of renal carcinogenesis in rats . This indicates that these compounds can be biologically active and may undergo metabolic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(3,4-Dichlorophenyl)succinic acid are not directly reported in the provided papers. However, the enantioseparation of 2-(4-chlorophenyl)succinic acid suggests that the physical properties such as solubility and the ability to form diastereomeric complexes with chiral selectors like hydroxypropyl-β-cyclodextrin are important for its chromatographic separation . These properties could be similar for 2-(3,4-Dichlorophenyl)succinic acid due to structural similarities.

Scientific Research Applications

Biotechnological Production of Succinic Acid

Succinic acid, a vital four-carbon dicarboxylic acid, finds extensive applications across various industries, including food, chemicals, and pharmaceuticals, owing to its role as a precursor for numerous industrially significant chemicals. Research has been focusing on the bio-based production of succinic acid from renewable resources, given the environmental concerns and the demand for sustainable development. Advances in robust strain selection, metabolic engineering, and process optimization have been pivotal in enhancing succinic acid production, highlighting the potential of biological pathways in creating sustainable industrial processes (Jiang et al., 2017).

Enantioseparation for Pharmaceutical Applications

The enantioseparation of compounds similar to 2-(3,4-Dichlorophenyl)succinic acid, such as 2-(4-chlorophenyl)succinic acid, has been successfully achieved using countercurrent chromatography. This process is crucial in the pharmaceutical industry for the separation of enantiomers, which can have significantly different biological activities. The use of hydroxypropyl-β-cyclodextrin as a chiral selector and the optimization of enantioseparation conditions underscore the importance of this process in the development of enantiopure pharmaceuticals (Jin et al., 2020).

Renewable Chemical Building Blocks

The quest for greener approaches in the chemical industry has led to the exploration of inedible biomass-based compounds for the production of renewable building block chemicals. Research demonstrating the selective formation of succinic acid from 2-furaldehyde using a reusable solid acid catalyst highlights the potential of biomass conversion technologies in creating eco-friendly and sustainable industrial chemicals. This approach not only supports the chemical industry's shift towards sustainability but also opens new avenues for the utilization of biomass as a raw material (Choudhary et al., 2012).

Safety And Hazards

The safety information for 2-(3,4-Dichlorophenyl)succinic acid indicates that it may cause serious eye damage and respiratory irritation . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2-(3,4-dichlorophenyl)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O4/c11-7-2-1-5(3-8(7)12)6(10(15)16)4-9(13)14/h1-3,6H,4H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDCKNAPOUCJFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CC(=O)O)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346494
Record name 2-(3,4-Dichlorophenyl)succinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichlorophenyl)succinic acid

CAS RN

93553-81-2
Record name 2-(3,4-Dichlorophenyl)succinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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